5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide
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Overview
Description
5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide: is a chemical compound with the molecular formula C11H16N2O4S. It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a pyridine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide typically involves the reaction of a pyridine derivative with sulfonamide reagents. The process may include steps such as cyclopropanation and isopropoxylation to introduce the cyclopropoxy and isopropoxy groups, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide is used as a building block in organic synthesis. It is employed in the development of new chemical entities and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of sulfonamide derivatives in biological systems .
Medicine: Sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties, making this compound a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
- 4-Cyclopropoxy-5-isopropoxypyridine-3-sulfonamide
- 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonic acid
- 4-Isopropoxy-5-cyclopropoxypyridine-3-sulfonamide
Comparison: Compared to similar compounds, 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity. For example, the presence of both cyclopropoxy and isopropoxy groups can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C11H16N2O4S |
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Molecular Weight |
272.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-propan-2-yloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C11H16N2O4S/c1-7(2)16-11-9(17-8-3-4-8)5-13-6-10(11)18(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
InChI Key |
CVHUTSJIIBMHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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